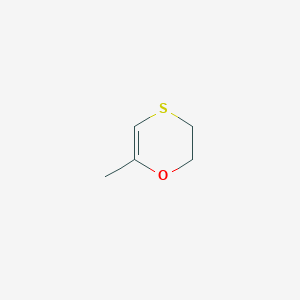
2-Methyl-5,6-dihydro-1,4-oxathiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,6-dihydro-1,4-oxathiine is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Methyl-5,6-dihydro-1,4-oxathiine involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This reaction is typically carried out in the presence of a base such as diisopropylamine in tetrahydrofuran at 45°C for 14 hours . Another method involves the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and water removal under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of raw materials and optimization of reaction conditions for higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5,6-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxathiine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5,6-dihydro-1,4-oxathiine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, particularly fungicides.
Wirkmechanismus
The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine involves the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
CAS-Nummer |
3643-97-8 |
|---|---|
Molekularformel |
C5H8OS |
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
6-methyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C5H8OS/c1-5-4-7-3-2-6-5/h4H,2-3H2,1H3 |
InChI-Schlüssel |
YZVJOJNVIJLQAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


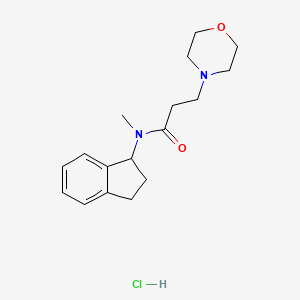
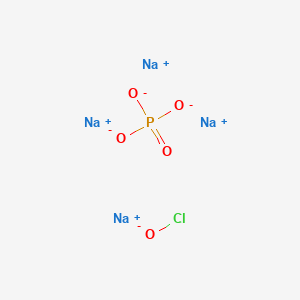


![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)

![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
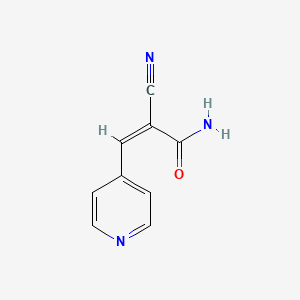
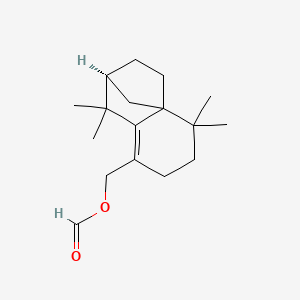


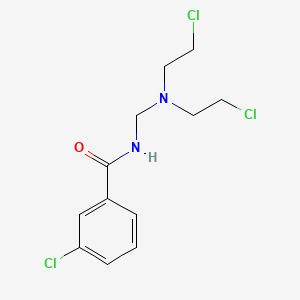
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)
